

# Solubility Profile of Ivabradine-d3 Hydrochloride in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

Cat. No.: *B602484*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Ivabradine-d3 hydrochloride** in various organic solvents. The information presented herein is critical for the development of analytical methods, formulation studies, and in vitro/in vivo experimental design involving this isotopically labeled compound. While specific quantitative solubility data for the deuterated form is limited, this guide leverages available data for its non-deuterated counterpart, Ivabradine hydrochloride, to provide a robust predictive profile. It is a well-established principle in medicinal chemistry that deuterium substitution has a negligible effect on the physicochemical properties of a molecule, including its solubility.

## Overview of Ivabradine-d3 Hydrochloride

**Ivabradine-d3 hydrochloride** is the deuterated analog of Ivabradine hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically targeting the If current in the sinoatrial node.<sup>[1][2][3]</sup> This targeted action results in a reduction in heart rate without affecting myocardial contractility or blood pressure. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry-based detection methods.<sup>[1][2]</sup>

Chemical Properties:

Property	Value
Chemical Formula	C <sub>27</sub> H <sub>33</sub> D <sub>3</sub> N <sub>2</sub> O <sub>5</sub> • HCl
Molecular Weight	508.1 g/mol
Appearance	White to off-white crystalline powder
Storage	-20°C[4][5]

## Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Ivabradine hydrochloride in various organic and aqueous solvents. This data serves as a strong proxy for the solubility of **Ivabradine-d3 hydrochloride**.

Solvent	Solubility (mg/mL)	Solubility (mM)	Remarks
Dimethylformamide (DMF)	~25[4]	~49.2	Soluble
Dimethyl Sulfoxide (DMSO)	~20[4]	~39.4	Soluble
Water	50.51[6]	100[6]	Soluble
Ethanol	~1[4]	~2.0	Slightly Soluble
Methanol	-	-	Very Soluble[7]
Phosphate Buffered Saline (PBS, pH 7.2)	~10[4]	~19.7	Soluble

Note: The millimolar (mM) concentrations are calculated based on the molecular weight of Ivabradine hydrochloride (505.05 g/mol ).

Qualitative solubility information for **Ivabradine-d3 hydrochloride** specifically indicates that it is slightly soluble in DMSO and methanol.[5][8][9]

## Experimental Protocol for Solubility Determination

A robust method for determining the solubility of **Ivabradine-d3 hydrochloride** in a specific organic solvent involves the use of High-Performance Liquid Chromatography (HPLC). This method offers high sensitivity and specificity.

Objective: To determine the saturation solubility of **Ivabradine-d3 hydrochloride** in a selected organic solvent.

Materials:

- **Ivabradine-d3 hydrochloride**
- Selected organic solvent (e.g., DMSO, Ethanol)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m)[[10](#)]
- Mobile phase (e.g., Methanol:25 mM phosphate buffer (60:40 v/v), pH 6.5)[[10](#)]
- Volumetric flasks
- Syringe filters (0.45  $\mu$ m)
- Analytical balance

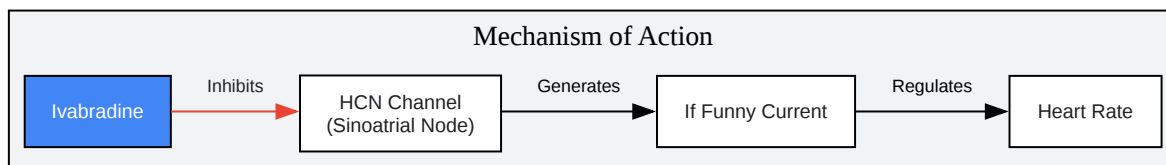
Procedure:

- Preparation of Standard Solutions:
  - Accurately weigh a known amount of **Ivabradine-d3 hydrochloride** and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  - Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations ranging from, for example, 1  $\mu$ g/mL to 100  $\mu$ g/mL.
- Sample Preparation (Equilibrium Method):

- Add an excess amount of **Ivabradine-d3 hydrochloride** to a known volume of the selected organic solvent in a sealed vial.
- Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- After the equilibration period, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
- HPLC Analysis:
  - Set up the HPLC system with the C18 column and the specified mobile phase at a constant flow rate (e.g., 0.8 mL/min).[\[10\]](#)
  - Set the UV detector to the appropriate wavelength for Ivabradine ( $\lambda_{\text{max}}$ : ~287 nm).[\[4\]](#)[\[11\]](#)
  - Inject a known volume of each calibration standard into the HPLC system and record the peak area.
  - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  - Inject a known volume of the filtered sample supernatant into the HPLC system and record the peak area.
- Calculation of Solubility:
  - Using the calibration curve, determine the concentration of **Ivabradine-d3 hydrochloride** in the injected sample.
  - Calculate the solubility in mg/mL by accounting for any dilution steps performed on the supernatant.

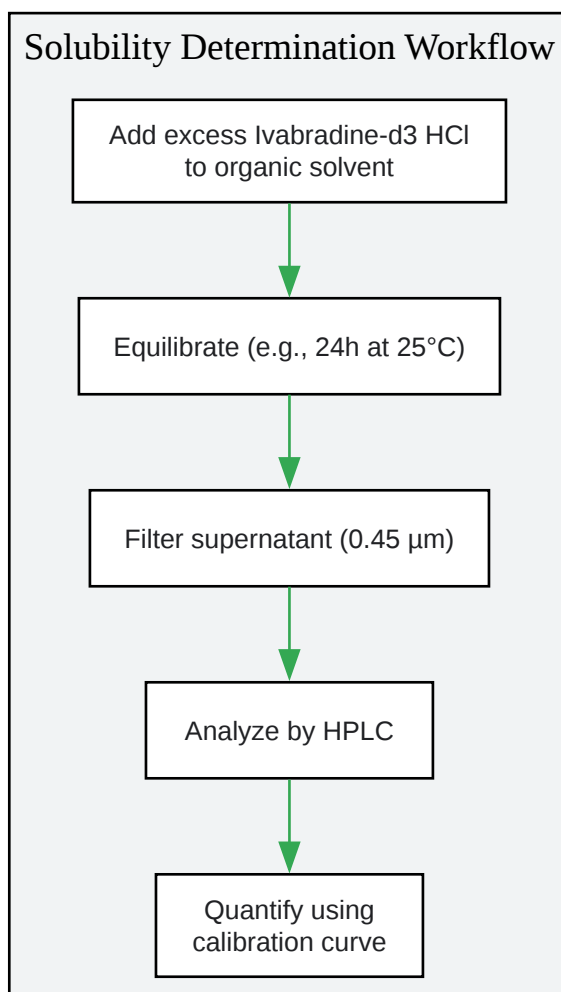
## Visualizations

The following diagrams illustrate the mechanism of action of Ivabradine and a typical experimental workflow for solubility determination.



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Caption: Mechanism of action of Ivabradine.



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Caption: Experimental workflow for solubility determination.

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